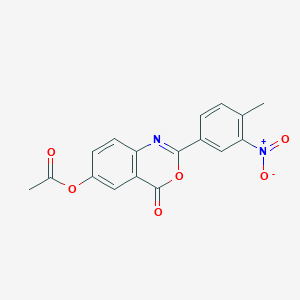

![molecular formula C11H19N4O3P B5526381 N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest is structurally related to 1,2,4-triazole derivatives, a class of compounds known for their diverse chemical reactions, synthesis methods, and broad range of biological activities. The related research focuses on the synthesis, molecular structure analysis, and properties of compounds with triazole cores and various substituents, indicating the significance of these structural features in chemical and pharmacological research.

Synthesis Analysis

The synthesis of triazole derivatives often involves Ugi reactions, leading to a variety of cyclic compounds with potential as pseudopeptidic molecules. For instance, Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions followed by reactions with sodium ethoxide (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using techniques like X-ray diffraction, as demonstrated by Shtaitz et al. (2023), who confirmed the structure of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their precursors using NMR and ESI-MS data, followed by X-ray crystallography (Shtaitz, Ladin, Sharutin, Kopchuk, Rybakova, Sharafieva, Krinochkin, Zyryanov, Pospelova, & Matern, 2023).

Chemical Reactions and Properties

Triazole derivatives engage in various chemical reactions, including cyclization and substitution reactions, to afford structurally diverse compounds. For example, Panchal and Patel (2011) reported the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine through reactions involving acetyl chloride and hydrazine hydrate (Panchal & Patel, 2011).

Applications De Recherche Scientifique

Electrophilic Aminations with Oxaziridines

Cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, enabling the synthesis of azines, hydrazines, diaziridines, and N-aminopeptides among others. These reactions contribute to the development of compounds with potential biological activities and pharmaceutical applications. The versatility of oxaziridines in facilitating electrophilic aminations underscores the chemical utility of compounds like N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine in generating functionalized molecules for further scientific exploration (Andreae & Schmitz, 1991).

Synthesis and Antimicrobial Activities of Triazole Derivatives

Triazole derivatives, including those related to the core structure of N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine, have been synthesized and evaluated for antimicrobial activities. These compounds exhibit varying degrees of activity against microorganisms, highlighting their potential in the development of new antimicrobial agents (Bektaş et al., 2010).

Novel Synthesis Approaches for Functionalized Oxazoles

The synthesis of functionalized oxazoles through intermolecular reactions demonstrates the potential for creating biologically active molecules and materials. These methodologies offer efficient routes to complex, fully substituted oxazoles, which are important motifs in bioactive compounds. Such approaches reflect the broader utility of compounds like N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine in facilitating novel synthetic pathways (Gillie et al., 2016).

Poly(oxazoline)s with Telechelic Antimicrobial Functions

The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups illustrates the application of oxazoline-based compounds in creating materials with antimicrobial properties. This research area is pertinent to developing new materials for biomedical applications, including antimicrobial coatings and drug delivery systems (Waschinski & Tiller, 2005).

Propriétés

IUPAC Name |

N-[1-(4-methyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl)cyclohexyl]-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N4O3P/c1-10-7-17-19(16,18-10)11(5-3-2-4-6-11)14-15-8-12-13-9-15/h8-10,14H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOOIHFNPGBJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COP(=O)(O1)C2(CCCCC2)NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N4O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)

![N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5526310.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

![3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5526329.png)

![5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)

![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)

![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)

![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)